molecular formula C21H16ClN5O3S B3407211 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 573929-93-8

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3407211
CAS No.: 573929-93-8
M. Wt: 453.9 g/mol
InChI Key: VQDOFTRDKIIDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl bridge to an acetamide group substituted with a 1,4-benzodioxin moiety. The 4-chlorophenyl group at the pyrazolo-pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and metabolic stability .

Synthesis of such compounds typically involves nucleophilic substitution reactions. For instance, analogous pyrazolo-pyrimidine derivatives are synthesized using K₂CO₃ in dimethylformamide (DMF) to facilitate alkylation or arylation at reactive positions . The sulfanyl acetamide linkage in the target compound likely arises from a thiol-alkylation reaction, as seen in related syntheses of triazole-containing analogs .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c22-13-1-4-15(5-2-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-3-6-17-18(9-14)30-8-7-29-17/h1-6,9-10,12H,7-8,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDOFTRDKIIDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

  • Pyrazolo[3,4-d]pyrimidine Core : Known for its biological activity, this moiety is often associated with kinase inhibition and anticancer properties.
  • Chlorophenyl Group : The presence of a chlorine atom enhances the lipophilicity and biological activity of the pyrazolo derivative.
  • Dihydro-benzodioxin Moiety : This group may contribute to the compound's ability to interact with various biological targets.

Molecular Formula

The molecular formula for this compound is C18H18ClN3O2SC_{18}H_{18}ClN_3O_2S.

Physical Properties

  • Molecular Weight : 373.87 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and form.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Kinase Inhibition : The compound likely interacts with specific kinases involved in cell proliferation and apoptosis.
  • Induction of Apoptosis : Flow cytometric analyses suggest that it can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death .

Enzyme Inhibition

In addition to its anticancer properties, the compound may also exhibit enzyme inhibitory activities. Research has highlighted similar compounds that inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urea levels in patients .

Study 1: Antiproliferative Activity

A study focusing on pyrazolo[3,4-d]pyrimidine derivatives reported that specific compounds showed IC50 values as low as 0.016 µM against wild-type epidermal growth factor receptor (EGFR), indicating potent antiproliferative activity . This suggests that our compound could potentially be developed as a targeted therapy against cancers driven by EGFR mutations.

Study 2: Kinase Modulation

Another investigation into the inhibition of serine-threonine kinases demonstrated that related pyrazolo compounds could modulate pathways involved in inflammation and proliferation . This highlights the potential for therapeutic applications beyond oncology.

Data Table: Biological Activities Comparison

Compound Target IC50 (µM) Activity Type
Compound ACyclin-dependent kinases0.012Anticancer
Compound BEGFR0.016Antiproliferative
Compound CAChE0.45Enzyme Inhibition
Compound DUrease0.30Enzyme Inhibition

Scientific Research Applications

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its structure suggests that it may interact with various biological targets, particularly in the context of cancer therapy and inflammatory diseases. This article explores the scientific research applications of this compound, highlighting its synthesis, biological activity, and potential therapeutic uses.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis of similar compounds typically involves multi-step reactions that may include the use of reagents like Vilsmeier-Haack for introducing functional groups. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized using various methods including refluxing with ammonium carbonate in acetic acid, yielding high purity products confirmed by NMR and mass spectrometry .

Example Synthesis Pathway

A simplified pathway for synthesizing related pyrazolo[3,4-d]pyrimidines could involve:

  • Formation of the Pyrazolo Core : Starting from 4-chloroaniline and other reagents to form the pyrazolo structure.
  • Functionalization : Introducing the sulfanyl group via nucleophilic substitution.
  • Final Modifications : Attaching the benzodioxin moiety through coupling reactions.

Anticancer Properties

Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their anticancer properties. They are believed to act as inhibitors of serine-threonine kinases such as p70S6K and Akt, which play crucial roles in cell proliferation and survival pathways . The presence of a chlorophenyl group enhances the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy against cancer cells.

Anti-inflammatory Effects

Research indicates that similar compounds exhibit anti-inflammatory effects by modulating pathways involved in inflammatory responses. The ability to inhibit specific kinases may also contribute to their therapeutic potential in treating conditions characterized by excessive inflammation .

Study 1: Inhibition of Kinases

A study focusing on a related pyrazolo[3,4-d]pyrimidine compound demonstrated significant inhibition of p70S6 kinase activity in vitro. The compound was effective at low micromolar concentrations, suggesting that structural modifications can lead to enhanced potency against cancer cell lines .

Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of a structurally similar compound in animal models. Results showed a marked reduction in inflammatory markers following treatment with the compound, indicating its potential for therapeutic use in inflammatory diseases .

Applications Summary Table

Application AreaDescriptionReferences
Anticancer Therapy Inhibitors of key kinases involved in cancer progression; promising results in vitro
Anti-inflammatory Modulation of inflammatory pathways; effective in reducing inflammation in animal models
Drug Development Potential for developing new therapeutics targeting specific diseases

Comparison with Similar Compounds

Key Compounds for Comparison:

N-{4-[Methyl(1-methyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}acetamide (CAS: 1204594-51-3) Core: Pyrazolo[3,4-d]pyrimidine. Substituents: Methylamino-phenyl group at position 4; lacks the sulfanyl-benzodioxin acetamide. Significance: Demonstrates the role of N-alkylation in modulating bioactivity.

2-[[4-(4-Chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS: 896817-91-7)

  • Core : 1,2,4-Triazole.
  • Substituents : Shares the sulfanyl-acetamide and benzodioxin moieties but replaces the pyrazolo-pyrimidine with a triazole ring.
  • Significance : Highlights how heterocyclic core variations influence solubility and target interactions.

Structural Comparison Table:

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP*
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, sulfanyl-benzodioxin acetamide ~470 ~3.2
1204594-51-3 Pyrazolo[3,4-d]pyrimidine Methylamino-phenyl, acetamide ~405 ~2.8
896817-91-7 1,2,4-Triazole 4-Chlorophenyl, pyridinyl, sulfanyl-acetamide ~482 ~2.5

*LogP values estimated using fragment-based methods.

Computational Similarity and Bioactivity Predictions

For example:

  • The pyrazolo-pyrimidine core is prevalent in adenosine receptor antagonists .
  • The sulfanyl-acetamide group may enhance solubility, as seen in triazole-based anti-inflammatory agents .

Bioactivity clustering () indicates that compounds with 4-chlorophenyl groups often target cytochrome P450 enzymes or GPCRs. However, the benzodioxin moiety in the target compound may redirect selectivity toward serotonin receptors, a hypothesis supported by benzodioxin-containing antidepressants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.